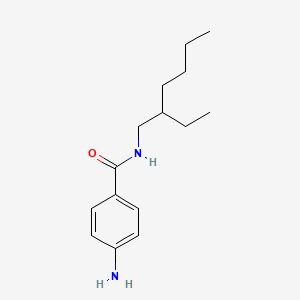

4-Amino-N-(2-ethylhexyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

51120-01-5 |

|---|---|

Molecular Formula |

C15H24N2O |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

4-amino-N-(2-ethylhexyl)benzamide |

InChI |

InChI=1S/C15H24N2O/c1-3-5-6-12(4-2)11-17-15(18)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11,16H2,1-2H3,(H,17,18) |

InChI Key |

YDUZSNYLTSGMTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Amino N 2 Ethylhexyl Benzamide

Established Synthetic Routes for the Benzamide (B126) Core

The construction of the N-(2-ethylhexyl)benzamide core is the pivotal step in the synthesis. This is typically achieved either by forming the amide bond directly with a pre-aminated precursor or by creating the amide linkage with a precursor that allows for later introduction of the amino group.

Direct amide formation involves the condensation of a 4-aminobenzoic acid derivative with 2-ethylhexylamine (B116587). While direct thermal condensation of carboxylic acids and amines is possible, it often necessitates high temperatures (typically above 160°C) and can be unsuitable for sensitive substrates. youtube.com Lewis acid catalysis can facilitate this reaction at lower temperatures, with the primary byproduct being water. youtube.com A more common laboratory and industrial approach involves the activation of the carboxylic acid. This can be achieved by converting 4-aminobenzoic acid to an acyl chloride or by using standard peptide coupling reagents. However, the presence of the free amino group requires a protection strategy to prevent self-polymerization, making this direct approach less favored.

A more practical and widely adopted strategy involves a two-step sequence starting from a nitro-substituted precursor. This approach circumvents the need for amine protection and reliably yields the desired product. The first step is the synthesis of the intermediate, N-(2-ethylhexyl)-4-nitrobenzamide. This is typically achieved by reacting 4-nitrobenzoyl chloride with 2-ethylhexylamine. This is an efficient and high-yielding nucleophilic acyl substitution. The reaction is often performed in the presence of a base (like pyridine (B92270) or triethylamine) or in a biphasic system (the Schotten-Baumann reaction) to neutralize the HCl byproduct.

A similar process is used in the industrial synthesis of related compounds, such as 2-ethylhexyl 4-nitrobenzoate, which is formed by the esterification of 4-nitrobenzoic acid with 2-ethylhexanol. google.com The amidation reaction follows a similar principle, substituting the alcohol with the corresponding amine.

Table 1: Synthesis of N-(2-ethylhexyl)-4-nitrobenzamide

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Temperature | Findings |

|---|---|---|---|---|---|

| 4-Nitrobenzoyl chloride | 2-Ethylhexylamine | Pyridine or Triethylamine | Dichloromethane (B109758) or Toluene | 0°C to Room Temp. | This is a standard and highly efficient method for forming the amide bond. The base scavenges the HCl generated. |

| 4-Nitrobenzoic acid | 2-Ethylhexylamine | Carbodiimide coupling agents (e.g., DCC, EDC) | Dichloromethane or DMF | Room Temp. | This method avoids the generation of HCl but requires stoichiometric amounts of coupling agents. |

Functional Group Interconversions on the Benzene (B151609) Ring

With the benzamide core established, attention turns to the modification of the aromatic ring, most importantly, the introduction of the key 4-amino group.

The most effective method for introducing the amino group at the 4-position is through the reduction of the nitro group on the N-(2-ethylhexyl)-4-nitrobenzamide precursor. This transformation is a common and well-understood process in organic synthesis. Several methods are available to achieve this reduction chemoselectively without affecting the amide bond.

Catalytic hydrogenation is a clean and efficient method. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under an atmosphere of hydrogen gas. google.com This method often proceeds under mild conditions and produces water as the only byproduct.

Alternatively, metal-acid systems or dissolving metal reductions can be employed. A common and cost-effective industrial method involves the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride in an aqueous solvent mixture. google.com Other metals like tin (Sn) or zinc (Zn) in acidic media are also effective.

Table 2: Reduction of N-(2-ethylhexyl)-4-nitrobenzamide

| Substrate | Reducing Agent/Catalyst | Solvent | Conditions | Findings |

|---|---|---|---|---|

| N-(2-ethylhexyl)-4-nitrobenzamide | H₂, Pd/C (5-10%) | Ethanol, Methanol, or Ethyl Acetate | Room Temp., 1-5 bar H₂ pressure | A clean and high-yielding method commonly used for nitro group reduction. google.com |

| N-(2-ethylhexyl)-4-nitrobenzamide | Iron powder, NH₄Cl | Ethanol/Water | Reflux | A cost-effective and robust method often used in industrial-scale synthesis. google.com |

| N-(2-ethylhexyl)-4-nitrobenzamide | SnCl₂·2H₂O | Ethyl Acetate or Ethanol | Room Temp. to Reflux | A classic method for the reduction of aromatic nitro compounds. |

Substituent Introduction and Modification

Further functionalization of the benzene ring of 4-Amino-N-(2-ethylhexyl)benzamide is possible through electrophilic aromatic substitution. The existing amino and N-alkylcarbamoyl groups are both ortho-, para-directing activators. Given that the para-position is occupied, new substituents would be directed to the positions ortho to the amino group (positions 3 and 5). However, the N-alkylcarbamoyl group is deactivating meta-directing under strongly acidic conditions due to protonation of the nitrogen, which can complicate reactions. Reactions such as halogenation (bromination, chlorination) or sulfonation could potentially be achieved, though controlling regioselectivity might require careful selection of reaction conditions to favor substitution on the activated ring.

Diversification Strategies via N-Alkylation and Acylation

The primary amino group at the 4-position is a versatile handle for further derivatization, allowing for the synthesis of a library of related compounds through N-alkylation and N-acylation.

N-Acylation: The 4-amino group can be readily acylated to form a new amide linkage. This is typically accomplished by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is generally high-yielding and chemoselective for the primary aromatic amine over the amide nitrogen. semanticscholar.orgresearchgate.net This strategy is used to synthesize a variety of compounds, including those with potential biological activity.

N-Alkylation: Direct alkylation of the 4-amino group with alkyl halides can be problematic as it often leads to a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium salts. masterorganicchemistry.com This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. A more controlled method for mono-alkylation is reductive amination. This involves reacting the 4-amino group with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Table 3: General Diversification Reactions at the 4-Amino Position

| Reaction Type | Reagent Class | General Conditions | Product Type |

|---|---|---|---|

| N-Acylation | Acyl Chlorides (R-COCl) or Acid Anhydrides ((R-CO)₂O) | Base (e.g., Pyridine), Aprotic Solvent | 4-(Acylamino)-N-(2-ethylhexyl)benzamide |

| N-Alkylation (Reductive Amination) | Aldehydes (R-CHO) or Ketones (R₂C=O) | Mild Acid Catalyst, then Reducing Agent (e.g., NaBH(OAc)₃) | 4-(Alkylamino)-N-(2-ethylhexyl)benzamide |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Base (e.g., Pyridine) | 4-(Sulfonamido)-N-(2-ethylhexyl)benzamide |

Introduction of the 2-Ethylhexyl Moiety

The introduction of the branched 2-ethylhexyl group onto the benzamide scaffold is a critical step that defines the compound's physical properties. This is accomplished via a nucleophilic acyl substitution reaction. The nitrogen atom of 2-ethylhexylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated 4-aminobenzoic acid derivative.

The most direct method involves the reaction of 2-ethylhexylamine with 4-nitrobenzoyl chloride. researchgate.net This reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) at room temperature. researchgate.net An alternative precursor, ethylhexyl p-aminobenzoate, can be synthesized by the esterification of p-nitrobenzoic acid with 2-ethylhexanol, followed by reduction of the nitro group. google.com This highlights that the 2-ethylhexyl group can be introduced via different chemical bonds (ester or amide) depending on the desired final compound and synthetic strategy. The reaction between an amine and an acyl chloride is a robust and widely used method for forming the amide linkage that characterizes this compound.

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of 4-aminobenzamide (B1265587) is a versatile process that allows for the creation of a wide array of molecules with varied properties. The core synthetic strategy remains the same: the amidation of a 4-nitrobenzoic acid derivative followed by reduction. researchgate.net By substituting 2-ethylhexylamine with other primary or secondary amines, a library of N-substituted 4-aminobenzamides can be generated.

For example, studies have reported the synthesis of various N-substituted benzamides by reacting 4-nitrobenzoyl chloride with different aniline (B41778) derivatives, followed by Pd/C-catalyzed hydrogenation to yield the final 4-Amino-N-substituted benzamides. researchgate.net This general approach has been used to create compounds for various research applications, demonstrating the flexibility of the N-substitution. nih.govnih.gov The reaction conditions, such as solvent and temperature, can be adjusted to accommodate the reactivity and solubility of the specific amine being used. researchgate.netacs.org

Optimization of Reaction Conditions and Process Parameters

For industrial applications, the optimization of synthetic routes is crucial to ensure high yield, purity, and cost-effectiveness, while also considering environmental impact. google.comresearchgate.net Research into related benzamide syntheses has focused on improving traditional methods.

Yield Enhancement Methodologies

Efforts to enhance the yield of 4-aminobenzamide derivatives often focus on improving the efficiency of the key reaction steps: acylation and reduction. One significant improvement has been the move from older reduction methods, such as using iron powder, to more efficient catalytic hydrogenation processes. google.com Catalytic hydrogenation, for instance with a Pd/C catalyst, often proceeds under milder conditions and produces cleaner reaction profiles, leading to higher yields. researchgate.net

| Parameter | Traditional Method | Optimized Method | Advantage of Optimization |

|---|---|---|---|

| Reduction Step | Iron powder reduction google.com | Catalytic hydrogenation (e.g., H₂/Pd-C) researchgate.net | Higher efficiency, cleaner reaction, milder conditions. google.comresearchgate.net |

| Process Flow | Isolation of intermediates google.com | One-pot synthesis google.com | Reduced material loss, less energy-intensive. google.com |

| Catalyst for Acylation | Stoichiometric reagents | Catalytic amounts (e.g., DMF) google.com | Reduced waste, lower cost. google.com |

Purity Improvement Techniques

Achieving high purity is critical, particularly for advanced applications. Purity is influenced by the formation of side-products during the synthesis. The choice of solvent in the reduction of the nitro-intermediate is important, as certain protic solvents can lead to unwanted side-products. google.com

Standard purification techniques are employed to isolate the final product. After the reaction is complete, the crude product is often isolated by filtration. Subsequent purification is typically achieved through recrystallization from a suitable solvent, such as ethanol. google.com This process effectively removes unreacted starting materials and any side-products formed during the synthesis, leading to a final product of high purity. Careful control over reaction conditions helps minimize the formation of impurities from the outset, simplifying the final purification process. researchgate.net

Synthesis of Advanced Structural Analogues and Derivatives

The flexible nature of the benzamide synthesis allows for the creation of advanced structural analogues by modifying the starting materials.

Modification of the Alkyl Chain Length and Branching

The structure of the N-substituent can be readily altered by replacing 2-ethylhexylamine with a different primary or secondary amine during the synthesis. This allows for the exploration of structure-activity relationships by systematically varying the length, branching, and functionality of the alkyl chain.

For instance, using cyclohexylamine (B46788) would result in the formation of 4-amino-N-cyclohexylbenzamide, an analogue with a cyclic alkyl group. nih.gov Similarly, employing amines with different chain lengths, such as N,N-diethylethylenediamine or N,N-dimethylethylenediamine, leads to the synthesis of analogues like 4-amino-N-[2-(diethylamino)ethyl]benzamide and 4-amino-N-[2-(dimethylamino)ethyl]benzamide, respectively. mdpi.comchemicalbook.com This adaptability makes the core synthetic route a powerful tool for generating diverse libraries of compounds for scientific investigation.

| Amine Starting Material | Resulting N-Substituted 4-Aminobenzamide Analogue | Reference |

|---|---|---|

| 2-Ethylhexylamine | This compound | nih.gov |

| Cyclohexylamine | 4-Amino-N-cyclohexylbenzamide | nih.gov |

| N,N-Diethylethylenediamine | 4-Amino-N-[2-(diethylamino)ethyl]benzamide | mdpi.comresearchgate.net |

| N,N-Dimethylethylenediamine | 4-Amino-N-[2-(dimethylamino)ethyl]benzamide | chemicalbook.com |

| o-Phenylenediamine | 4-Amino-N-(2'-aminophenyl)benzamide | nih.govpopline.org |

This article explores the chemical behavior of this compound, a compound with a versatile molecular structure that allows for a range of chemical modifications and applications. The focus is on its synthetic methodologies and chemical transformations, including the introduction of heteroatoms, its use in creating peptide-like structures, the formation of ion-associate complexes, and its integration into larger chemical systems.

2 Introduction of Heteroatoms into the N-Substituent

The 2-ethylhexyl group of this compound can be modified to include heteroatoms such as oxygen, nitrogen, or sulfur. These modifications can alter the compound's physical and chemical properties, leading to new applications.

One area of investigation involves creating derivatives with enhanced biological activity. For example, the introduction of additional amine functionalities can lead to compounds with potential applications as monoamine oxidase-B (MAO-B) inhibitors. nih.gov The synthesis of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has shown that these compounds can act as competitive, time-dependent inhibitors of MAO-B. nih.gov

The synthesis of related compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, involves a multi-step process that includes the reaction of anilines with nitrobenzoyl chlorides to form benzamides. google.com These benzamides can then undergo further reactions to introduce sulfur and nitrogen atoms, ultimately forming the benzothiazole (B30560) structure. google.com

3 Design and Synthesis of Oligo-Benzamide Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation. nih.govmdpi.com this compound can serve as a building block for creating these peptide-like molecules, known as oligo-benzamides.

The general approach to creating peptidomimetics involves modifying native amino acids to generate new peptides that retain or have improved biological function. mdpi.com Non-canonical amino acids are often used to enhance the stability of specific secondary structures. nih.gov The synthesis of oligo(p-benzamide)s can be automated using a peptide synthesizer, employing a variation of standard Fmoc chemistry. nih.gov This method allows for the preparation of N-protected oligo-benzamides on a solid support, which can then be further modified, for instance, by attaching a poly(ethylene glycol) chain to form block co-oligomers. nih.gov

These synthetic strategies can produce a variety of conformationally constrained peptidomimetic building blocks, including those with α-methylcysteine, α-methylthreonine, and substituted lanthionine (B1674491) structures. psu.edu

4 Formation of Ion-Associate Complexes

This compound and its derivatives can form complexes with various ions. This property is particularly useful in the field of solvent extraction for the separation and purification of metal ions. researchgate.netnih.gov

The formation of an ion-associate complex between a bioactive molecule and another organic molecule is a key aspect in understanding their interactions with receptors. mdpi.com For instance, the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) with sodium tetraphenylborate (B1193919) in water results in the formation of a stable ion-associate complex. mdpi.comnih.govresearchgate.net This complex has been characterized using various spectroscopic methods, and its formation is a demonstration of green chemistry principles. mdpi.comnih.govnih.gov

In the context of metal extraction, the efficiency of extraction is influenced by factors such as the concentration of the extractant, the pH of the solution, and the ratio of the organic to aqueous phases. mdpi.com For example, in the extraction of copper, iron, zinc, and manganese, the ionic liquid R4NCy has shown high selectivity for iron and zinc over copper and manganese. mdpi.com Similarly, deep eutectic solvents containing chelating amines have been shown to be effective in extracting transition metal ions like Cu(II), Co(II), and Ni(II) from aqueous solutions. researchgate.net

The table below summarizes the extraction efficiency of different metal ions using the ionic liquid R4NCy at a 1/1 organic to aqueous phase ratio. mdpi.com

5 Integration into Multicomponent Systems

The chemical versatility of this compound allows for its incorporation into more complex multicomponent systems, such as polymers and specialty materials. Its ability to participate in various chemical reactions makes it a valuable component in the synthesis of new materials with specific properties.

For example, it can be used as a building block in the synthesis of more complex organic molecules. The amino group can be oxidized to form nitro derivatives, and the benzamide ring can undergo electrophilic substitution reactions like halogenation or nitration. These reactions open up possibilities for creating a wide range of functionalized molecules.

In polymer chemistry, benzamide derivatives can be incorporated into polymer chains to create materials with unique properties. For instance, the development of supramolecular PEG-co-oligo(p-benzamide)s demonstrates how these molecules can be used to form rod-coil block co-oligomers that exhibit strong aggregation and form rigid rodlike structures in various solvents. nih.gov

Advanced Structural Analysis and Spectroscopic Probes of Molecular Interactions

Elucidation of Conformational Preferences of 4-Amino-N-(2-ethylhexyl)benzamide

While a dedicated crystal structure for this compound is not publicly documented, its conformational preferences can be inferred from foundational principles of amide chemistry and data from analogous structures. The molecule possesses several key rotatable bonds that define its three-dimensional shape: the bond connecting the phenyl ring to the carbonyl group, the amide C-N bond, and the bonds within the flexible 2-ethylhexyl chain.

Table 1: Representative Dihedral Angles in N-Substituted Benzamide (B126) Derivatives

| Compound | Groups Defining Dihedral Angle | Dihedral Angle (°) |

| N-(5-Cyanononan-5-yl)benzamide | Phenyl Group // Amide Plane | 19.504 |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | Bromo-substituted Benzene (B151609) Ring // Amide Plane | 25.42 |

This table presents data from analogous compounds to illustrate typical conformational parameters.

Spectroscopic Investigations of Intermolecular Interactions

Spectroscopy provides a powerful lens through which to view the non-covalent forces that govern the supramolecular assembly of this compound.

The molecule features three distinct hydrogen bond donor sites (the two protons of the primary amine and the single proton of the secondary amide) and a primary hydrogen bond acceptor site (the carbonyl oxygen). These groups facilitate the formation of robust intermolecular hydrogen bonds, which are the dominant interactions dictating the crystal packing. Typically, benzamides form N−H⋯O hydrogen bonds that link molecules into characteristic motifs like chains or dimers. nih.govresearchgate.net

In the crystal structure of N-(5-Cyanononan-5-yl)benzamide, intermolecular N−H⋯O hydrogen bonds with an N⋯O distance of 3.083(2) Å link adjacent molecules into chains. nih.gov Spectroscopic studies on the related compound 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) show characteristic vibrational stretching for the amide C=O group at 1633 cm⁻¹, with the N-H stretching of the amine groups appearing in the range of 3230–3469 cm⁻¹. nih.gov The precise frequencies are sensitive to the strength and geometry of the hydrogen bonds formed. These interactions are critical in stabilizing the crystal lattice and influencing the compound's physical properties.

Table 2: Characteristic Spectroscopic and Structural Data for Hydrogen Bonding in Aminobenzamide Derivatives

| Interaction | Method | Observed Value | Compound Reference |

| Amide C=O Stretch | FT-IR | 1633 cm⁻¹ | 4-amino-N-[2-(diethylamino)ethyl]benzamide nih.gov |

| Amine N-H Stretch | FT-IR | 3230–3469 cm⁻¹ | 4-amino-N-[2-(diethylamino)ethyl]benzamide nih.gov |

| N−H⋯O Bond | X-ray Diffraction | N⋯O distance of 3.083 Å | N-(5-Cyanononan-5-yl)benzamide nih.gov |

The functional groups of benzamide derivatives enable them to form complexes with a variety of non-biological substrates, including ions and neutral molecules. The carbonyl oxygen acts as a Lewis base, coordinating to metal ions, while the acidic N-H groups can interact with anionic species.

Studies have demonstrated the formation of ion-associate complexes, such as that between 4-amino-N-[2-(diethylamino)ethyl]benzamide and the tetraphenylborate (B1193919) anion, driven by electrostatic interactions. nih.gov Furthermore, aminobenzamide derivatives have been shown to form stable salts with various inorganic and organic acids, including hydrochloric acid, hydrobromic acid, sulfuric acid, and methanesulfonic acid, a strategy used to modify physical properties like solubility. nih.gov In the realm of coordination chemistry, 2-aminobenzimidazole (B67599) derivatives containing a sulfone group readily form coordination compounds with transition metals like Ni(II), Cu(II), and Zn(II), where the ligands coordinate to the metal center, demonstrating the versatility of the broader aminobenzamide scaffold in forming non-biological complexes. mdpi.com

Crystal Engineering Studies of Benzamide Derivatives

Crystal engineering focuses on the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. Benzamide and its derivatives are classic subjects in this field due to their propensity for polymorphism and co-crystallization.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for benzamides. The parent compound, benzamide, is known to have at least four polymorphs (Forms I, II, III, and IV), some of which are metastable and difficult to isolate. researchgate.netresearchgate.netnih.gov This complexity arises from the subtle interplay of hydrogen bonding and π-π stacking interactions, which can lead to different, yet energetically similar, packing arrangements.

This behavior extends to N-substituted derivatives. For example, N-[(1S)-1-phenylethyl]benzamide exhibits at least three distinct polymorphic forms. researchgate.net Crystal engineering provides strategies to control this phenomenon. Co-crystallization, the formation of a crystalline solid containing two or more neutral molecules in a stoichiometric ratio, can be used to access new solid forms or stabilize otherwise elusive polymorphs. Research has shown that co-crystallization of benzamide with benzoic acid results in a well-defined 1:1 co-crystal with a distinct packing motif. researchgate.net

The relationship between the molecular structure of a benzamide derivative and its resulting crystal packing is a core concept in crystal engineering. Minor changes to the molecular structure can lead to significant changes in the supramolecular arrangement. For instance, studies on 1,4-benzene bisamides show that modifying the steric bulk of side chains can switch the crystal structure between different packing patterns. nih.gov

In the polymorphs of N-[(1S)-1-phenylethyl]benzamide, all forms share a common hydrogen-bonded chain motif, but conformational adjustments related to the rotation of the phenyl rings alter how these chains pack together. researchgate.net Another powerful finding in benzamide crystal engineering is that disorder within the crystal lattice can be suppressed by targeted chemical modification. The substitution of hydrogen with fluorine in the ortho-position of benzamide was shown to suppress severe disorder without fundamentally changing the "double tape" packing motif, highlighting a sophisticated structure-property relationship. acs.org These studies underscore how molecular conformation directly influences the extended solid-state architecture.

Table 3: Crystallographic Data for Polymorphs of N-[(1S)-1-phenylethyl]benzamide researchgate.net

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Form I | P2₁ | 5.8665 | 15.1118 | 7.2185 | 107.965 | 2 |

| Form II | P2₁ | 10.3683 | 5.7607 | 10.9705 | 93.303 | 2 |

| Form III | P2₁2₁2₁ | 10.5181 | 11.2359 | 21.0560 | 90 | 8 |

Z = number of molecules in the unit cell

Computational and Theoretical Investigations of 4 Amino N 2 Ethylhexyl Benzamide

Quantum Chemical Calculations (e.g., DFT, Ab initio)

No published studies were found that performed quantum chemical calculations on 4-Amino-N-(2-ethylhexyl)benzamide.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound.

Electrostatic Potential Surface (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis, which would identify the electrophilic and nucleophilic sites of the molecule, has not been reported.

Vibrational Spectroscopy Predictions

Theoretical predictions of the vibrational frequencies (e.g., via IR or Raman spectroscopy simulations) for this compound are not available in the literature.

Molecular Docking Simulations for Target Engagement Hypothesis Generation

There are no publicly accessible molecular docking studies that propose or analyze the binding of this compound to any specific protein targets.

Ligand-Protein Binding Mode Predictions

Without molecular docking simulations, there are no predictions on the binding orientation, conformation, or specific amino acid interactions of this compound within a protein's active site.

Interaction Energy Calculations

Calculations of binding affinity or interaction energies between this compound and any biological target have not been published.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape of a ligand, both in solution and when bound to a protein, offering a dynamic perspective that static models cannot provide. uzh.ch

To understand the intrinsic dynamics of this compound, MD simulations in a solvent environment are crucial. These simulations place the molecule in a box of explicit solvent (typically water) and track its movements over nanoseconds. Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

In studies of similar benzamide (B126) derivatives, such as N-ethyl-4-(pyridin-4-yl)benzamide, MD simulations have been used to assess ligand stability. nih.gov The fluctuation of ligand RMSD values, often in the range of 0 to 3.0 Å, indicates how much the ligand's conformation deviates from its initial state, with lower, stable values suggesting a well-defined and stable conformation in solution. nih.gov The flexibility of different parts of the molecule, like the rotatable bonds in the 2-ethylhexyl group versus the more rigid benzamide core, can be quantified, providing insights into the molecule's conformational preferences and energetic landscape.

Table 1: Illustrative Metrics from Ligand Solvation MD Simulation This table illustrates typical data obtained from MD simulations for analyzing ligand stability.

| Metric | Typical Value Range | Interpretation for this compound |

| Ligand RMSD | 0.5 - 3.0 Å | A stable plateau indicates the ligand has reached an equilibrium conformation in the solvent. |

| RMSF of Benzamide Core | Low (e.g., < 1.5 Å) | The aromatic ring and amide group are relatively rigid. |

| RMSF of Ethylhexyl Chain | High (e.g., > 2.0 Å) | The aliphatic chain is flexible, exploring multiple conformations. |

| Solvent Accessible Surface Area (SASA) | Varies | Fluctuations indicate dynamic interactions between the ligand and the solvent molecules. |

MD simulations are essential for refining and validating the results of molecular docking. While docking provides a static snapshot of a potential binding pose, MD simulations reveal the stability and dynamics of this interaction over time. nih.gov This process involves simulating the entire protein-ligand complex, typically for tens to hundreds of nanoseconds.

Key analyses include:

Complex Stability: The RMSD of the protein backbone and the ligand are monitored. A stable RMSD for both suggests a stable binding mode. nih.gov

Binding Site Interactions: The simulation allows for the observation of dynamic hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and protein residues. This can confirm or refine the interactions predicted by docking.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to estimate the binding free energy (ΔG_bind) of the ligand to its target protein. This provides a quantitative measure of binding affinity, which is critical for ranking potential drug candidates. nih.gov

For a molecule like this compound, these simulations would be crucial to validate its binding mode within a hypothetical target protein and to understand how its conformational flexibility influences its interaction with the binding pocket.

In Silico Prediction of Molecular Properties for Research Design

Before undertaking costly and time-consuming synthesis and experimental testing, in silico methods can predict a molecule's fundamental physicochemical and pharmacokinetic properties. mdpi.com These predictions are based on the molecule's 2D or 3D structure and are used to assess its potential as a drug candidate or for other applications. researchgate.net

A molecule's ability to be absorbed is a critical early checkpoint in drug design. This is often assessed using predictors related to "drug-likeness," such as Lipinski's Rule of Five. Computational tools can quickly calculate key molecular descriptors for this compound that influence its absorption.

Table 2: Predicted Physicochemical Properties of this compound Data computed from the molecule's structure (CID 112700). nih.gov

| Property | Predicted Value | Significance for Absorption |

| Molecular Weight | 248.36 g/mol | Influences diffusion and transport across membranes. |

| XLogP3-AA (LogP) | 3.6 | Measures lipophilicity; a key factor in membrane permeability. |

| Hydrogen Bond Donor Count | 2 | The two amine hydrogens can donate H-bonds. |

| Hydrogen Bond Acceptor Count | 2 | The carbonyl oxygen and amine nitrogen can accept H-bonds. |

| Rotatable Bond Count | 7 | Indicates molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Predicts transport properties; related to membrane penetration. |

These values suggest that this compound has physicochemical properties generally consistent with good oral bioavailability.

Beyond simple absorption, a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile can be theoretically evaluated. nih.gov Numerous computational models exist to predict these complex biological outcomes.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which determine where the compound travels in the body.

Metabolism: Models can identify likely sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, the aromatic ring and the N-alkyl chain would be potential sites for hydroxylation or dealkylation.

Excretion: Properties like water solubility (LogS) can be predicted to estimate the likely route of elimination.

Toxicity: A range of toxicity endpoints can be predicted, including potential for hERG channel inhibition (cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity.

Table 3: Illustrative Theoretical ADMET Profile This table presents a typical set of parameters evaluated in a non-clinical, in silico ADMET assessment.

| ADMET Parameter | Predicted Outcome | Implication for Research Design |

| Human Intestinal Absorption (HIA) | High | Suggests good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The molecule may or may not efficiently cross into the central nervous system. |

| CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |

| hERG Inhibition | Low Risk | Predicts potential for cardiotoxicity. |

| Ames Mutagenicity | Negative | Predicts a low likelihood of being mutagenic. |

QSAR and QAAR Approaches for Structure-Activity/Affinity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Affinity-Activity Relationship (QAAR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or binding affinity. nih.govnih.gov These models are built by calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a group of related molecules and using statistical methods to build a mathematical equation that predicts their activity. researchgate.net

The goal is to understand which molecular properties are key drivers of activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to guide the synthesis of new derivatives with enhanced potency. For instance, a model might reveal that increasing lipophilicity at one position while maintaining a specific hydrogen bonding capacity at another is crucial for activity.

QSAR models can range in complexity from 2D, which uses descriptors from the 2D structure, to more advanced 3D-QSAR and 4D-QSAR methods. nih.govmdpi.com 3D-QSAR methods like CoMFA and CoMSIA use 3D molecular fields (steric and electrostatic) to correlate structure with activity. 4D-QSAR further incorporates the conformational flexibility of the ligand and receptor, often using information from MD simulations. mdpi.com

Table 4: Components of a QSAR Model Development This table outlines the typical components and considerations in building a QSAR model for a series of benzamide derivatives.

| Component | Description | Example Descriptors for Benzamides |

| Training Set | A series of chemically related compounds with experimentally measured biological activity. | A set of 20-40 benzamide analogs with varying substituents. |

| Molecular Descriptors | Numerically calculated properties representing different aspects of the molecular structure. | LogP, Molar Refractivity, Dipole Moment, Steric parameters (e.g., CoMFA fields), Electronic parameters (e.g., partial charges). |

| Statistical Method | Algorithm used to create the mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). nih.gov |

| Model Validation | Statistical tests to ensure the model is robust and predictive, not just a correlation by chance. | Cross-validation (q²), external validation using a test set (r²_pred). nih.gov |

By applying these computational approaches, researchers can build a comprehensive theoretical profile of this compound, enabling a more informed, efficient, and targeted approach to its further investigation and development.

Quantitative Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the physicochemical properties of a series of chemical compounds with their biological activities. These models are instrumental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures. For a compound like this compound, a QSAR study would systematically explore how variations in its molecular structure influence a specific biological effect.

A hypothetical QSAR study for a series of analogs of this compound would involve the generation of molecular descriptors. These descriptors can be categorized into several classes:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the amino group in the 4-position of the benzamide ring is a key electronic feature, and its charge distribution would significantly impact interactions with biological targets.

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular weight, volume, surface area, and specific conformational indices related to the flexible 2-ethylhexyl group would be critical. The branching and length of this alkyl chain would be a primary focus for modification and analysis in a QSAR study.

Once a set of descriptors is calculated for a series of related compounds, a mathematical model is developed to link these descriptors to the observed biological activity. This is often achieved through statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms.

A potential, albeit illustrative, data table for a QSAR study on a series of N-substituted 4-aminobenzamides might look as follows:

| Compound ID | N-Substituent | LogP | Molecular Weight ( g/mol ) | HOMO Energy (eV) | Biological Activity (IC50, µM) |

| 1 | 2-ethylhexyl | 4.2 | 262.4 | -5.8 | [Hypothetical Value] |

| 2 | n-hexyl | 3.5 | 234.3 | -5.9 | [Hypothetical Value] |

| 3 | cyclohexyl | 3.1 | 218.3 | -6.0 | [Hypothetical Value] |

| 4 | benzyl | 2.8 | 226.3 | -6.2 | [Hypothetical Value] |

Quantitative Structure-Affinity Relationships

Similar to QSAR, Quantitative Structure-Affinity Relationship (QSAfR) studies focus specifically on the binding affinity of compounds to a particular biological target, such as a receptor or an enzyme. The principles and methodologies are largely the same, involving the correlation of molecular descriptors with a quantitative measure of affinity, like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from binding assays.

For this compound, a QSAfR investigation would be highly relevant if its mechanism of action involves binding to a specific protein. The study would aim to understand the structural requirements for optimal binding. Key molecular features that would be scrutinized include:

The Benzamide Core: The aromatic ring and the amide linkage are likely to participate in crucial interactions such as pi-stacking and hydrogen bonding with the target protein.

The 4-Amino Group: This group can act as a hydrogen bond donor and its position is critical for orienting the molecule within a binding pocket.

The N-(2-ethylhexyl) Group: This bulky and lipophilic tail would likely interact with hydrophobic pockets in the target protein. The specific conformation and flexibility of this group could significantly influence binding affinity.

A hypothetical QSAfR data table for a series of 4-aminobenzamide (B1265587) derivatives might be structured as follows:

| Compound ID | Modification on Benzamide Ring | Dipole Moment (Debye) | Surface Area (Ų) | Binding Affinity (Ki, nM) |

| 1 | None (4-Amino) | 3.5 | 450 | [Hypothetical Value] |

| 5 | 2-Chloro | 4.1 | 465 | [Hypothetical Value] |

| 6 | 3-Methoxy | 3.8 | 475 | [Hypothetical Value] |

| 7 | 4-Nitro | 5.2 | 460 | [Hypothetical Value] |

In the absence of direct experimental data for this compound, the tables and discussions above are based on established principles of computational chemistry and drug design. Future research in this area would be necessary to generate the specific data required for a robust QSAR or QSAfR analysis of this compound.

Molecular and Cellular Mechanistic Studies of 4 Amino N 2 Ethylhexyl Benzamide and Its Analogues

Biochemical Pathway Modulation

Analogues of 4-Amino-N-(2-ethylhexyl)benzamide, particularly those sharing the core benzamide (B126) structure, have been investigated as inhibitors of several key enzymes implicated in a range of physiological and pathological processes.

Benzamide derivatives have been identified as potent inhibitors of cholinesterases, enzymes critical for regulating neurotransmission.

Research Findings: A series of novel benzamides were synthesized and evaluated for their inhibitory activity against AChE and BuChE. nih.govnih.gov One of the most active compounds identified was N,N′-(1,4-phenylene)bis(3-methoxybenzamide) , which demonstrated a half-maximal inhibitory concentration (IC50) for AChE of 0.056 µM. nih.gov Another study focused on a series of benzamide and picolinamide (B142947) derivatives, where compound 7a (a picolinamide derivative) showed the most potent AChE inhibitory activity with an IC50 of 2.49 ± 0.19 μM and exhibited high selectivity over BuChE. nih.gov Furthermore, a benzamide derivative, referred to as compound 2e , was found to be a highly potent candidate with an inhibitor constant (Ki) of 6.47 nM against human AChE and also showed inhibitory effects against BuChE. nih.gov

Interactive Data Table: AChE/BuChE Inhibition by Benzamide Analogues

| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type | Source(s) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | - | Enzyme Stiffening | nih.gov |

| Compound 7a (picolinamide deriv.) | AChE | 2.49 | - | Mixed-type | nih.gov |

| Compound 2e | hAChE | - | 6.47 | - | nih.gov |

| Compound 2e | BChE | Inhibitory Effect Noted | - | - | nih.gov |

BACE1 is a primary therapeutic target in Alzheimer's disease research, and benzamide structures have been explored for their potential to inhibit this enzyme.

Research Findings: In a study evaluating dual-target inhibitors, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was also the most active compound against BACE1, with an IC50 value of 9.01 µM. nih.gov Another benzamide derivative, compound 2e , which showed potent AChE inhibition, was also found to have an inhibitory effect against β-secretase. nih.gov

Inhibition Mechanism: Similar to its effect on AChE, the proposed mechanism of action for N,N′-(1,4-phenylene)bis(3-methoxybenzamide) against BACE1 involves a reduction in the enzyme's flexibility. nih.gov Molecular docking studies of various amide-based inhibitors show that key interactions often occur with the catalytic dyad residues, Asp32 and Asp228, within the BACE1 active site. nih.govresearchgate.net The inhibition mechanism for some classes of BACE1 inhibitors has been linked to structural destabilization of the enzyme. nih.gov

Interactive Data Table: BACE1 Inhibition by Benzamide Analogues

| Compound | IC50 (µM) | Proposed Mechanism | Source(s) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 9.01 | Reduced Enzyme Flexibility | nih.gov |

| Compound 2e | Inhibitory Effect Noted | - | nih.gov |

DHFR is a crucial enzyme in the synthesis of nucleic acid precursors, making it a target for chemotherapy. While research on simple benzamide derivatives as hDHFR inhibitors is limited, studies on more complex structures containing a p-aminobenzoyl moiety provide some insight.

Research Findings: A study of thirteen structural analogues of aminopterin (B17811), which contain a para-aminobenzoyl chemical group, evaluated their ability to inhibit human recombinant DHFR. These complex nonpolyglutamatable compounds were found to be extremely potent inhibitors, with inhibitor constant (Ki) values ranging from 0.2 to 1.3 pM. nih.gov For comparison, the Ki values for the well-known DHFR inhibitors aminopterin and methotrexate (B535133) were 3.7 pM and 4.8 pM, respectively. nih.gov Another study on benzamide trimethoprim (B1683648) derivatives suggested a distinct mechanism of hDHFR inhibition compared to classical antifolates like methotrexate, as key hydrogen bonds with the Glu-30 residue were absent. nih.gov

Inhibition Mechanism: DHFR inhibitors typically function as structural analogues of the substrate, dihydrofolate, and bind competitively to the enzyme's active site. vu.nl For the potent aminopterin analogues, the tight binding affinity, reflected by the picomolar Ki values, underscores a strong interaction with the active site of hDHFR. nih.gov The lack of hydrogen bonding with the key Glu-30 residue by some benzamide-trimethoprim derivatives indicates a different binding mode within the active site. nih.gov

The N-(2-aminophenyl)benzamide scaffold is a well-established zinc-binding group utilized in the design of HDAC inhibitors. Analogues of this compound have shown potent and selective inhibition of Class I HDAC isoforms.

Research Findings: A key analogue, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , was identified as a selective Class I HDAC inhibitor. frontiersin.orgnih.gov It displayed IC50 values of 95.2 nM against HDAC1, 260.7 nM against HDAC2, and 255.7 nM against HDAC3. frontiersin.orgnih.gov

To improve isoform selectivity, a fluorinated analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , was synthesized. nih.govfrontiersin.orgnih.gov This compound exhibited potent inhibition against HDAC3 with an IC50 of 95.48 nM. nih.govfrontiersin.orgnih.gov Notably, FNA demonstrated significant selectivity for HDAC3 over other Class I isoforms, with IC50 values of 842.80 nM for HDAC1 and 949.15 nM for HDAC2. frontiersin.org This represents an 8.8-fold and 9.9-fold increase in selectivity for HDAC3 compared to HDAC1 and HDAC2, respectively. frontiersin.org

Inhibition Mechanism: Benzamide-based HDAC inhibitors function by interacting with the zinc ion located in the catalytic pocket of the enzyme. frontiersin.orggoogle.com The N-(2-aminophenyl)benzamide group acts as the zinc-binding moiety. Docking studies suggest this group coordinates with the zinc ion, effectively blocking the enzyme's catalytic activity. frontiersin.org The selectivity of compounds like FNA for HDAC3 is attributed to specific structural modifications, such as the fluorine substitution, which likely leads to more favorable interactions within the unique architecture of the HDAC3 active site compared to other isoforms. nih.govfrontiersin.org

Interactive Data Table: HDAC Inhibition by N-(2-aminophenyl)benzamide Analogues

| Compound | Target Isoform | IC50 (nM) | Selectivity Profile | Source(s) |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 | Class I Selective | frontiersin.orgnih.gov |

| HDAC2 | 260.7 | frontiersin.orgnih.gov | ||

| HDAC3 | 255.7 | frontiersin.orgnih.gov | ||

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC1 | 842.80 | Potent HDAC3 Inhibitor | frontiersin.orgnih.gov |

| HDAC2 | 949.15 | frontiersin.orgnih.gov | ||

| HDAC3 | 95.48 | nih.govfrontiersin.orgnih.gov |

Soluble epoxide hydrolase is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for managing inflammation and hypertension. While direct studies on 4-aminobenzamide (B1265587) analogues are scarce, research into other amide-containing compounds provides a model for the inhibition mechanism.

Research Findings: Studies have focused on modifying 1,3-disubstituted ureas to amide-based structures to improve properties like water solubility. nih.gov These investigations confirmed that an amide function can serve as a potent pharmacophore for sEH inhibition. nih.gov

Inhibition Mechanism: The inhibition of sEH by amide- and urea-based compounds is generally competitive and reversible. nih.gov The mechanism involves the inhibitor fitting into the hydrolase catalytic pocket. nih.gov Specifically, the carbonyl oxygen of the amide or urea (B33335) group forms hydrogen bonds with two key tyrosine residues (Tyr381 and Tyr465). nih.gov Simultaneously, the N-H group of the amide or urea acts as a hydrogen bond donor to a critical aspartate residue (Asp333). nih.gov This network of interactions effectively occupies the active site and prevents the hydrolysis of endogenous epoxide substrates. nih.gov

Enzyme Inhibition Kinetics and Mechanism

Aminotransferase

Currently, there is a lack of specific scientific literature detailing the direct interaction or modulatory effects of this compound on aminotransferase enzymes. Further research is required to ascertain any potential relationship.

Phosphatidylinositol/Phosphatidylcholine Transfer Protein (Sec14p)

There is no available scientific data concerning the binding or interaction of this compound with the Phosphatidylinositol/Phosphatidylcholine Transfer Protein, Sec14p. This area remains to be investigated.

Receptor Binding and Modulation Studies

Allosteric Modulation (e.g., AMPA Receptors)

The flip and flop isoforms of AMPA receptors exhibit distinct kinetic properties. Generally, flip isoforms show slower desensitization and faster recovery from desensitization, leading to a larger current amplitude compared to flop isoforms. arvojournals.org Positive allosteric modulators can have varied effects on these isoforms. For instance, some benzamide modulators may potentiate currents more effectively at flip isoforms, while others might show a preference for flop isoforms or affect both. nih.gov This differential modulation is a key area of research for developing targeted therapeutics. The table below summarizes the general differential effects of benzamide-type modulators on AMPA receptor isoforms based on existing literature.

| Property | Flip Isoform | Flop Isoform |

| Desensitization | Generally slower | Generally faster |

| Recovery from Desensitization | Generally faster | Generally slower |

| Current Amplitude | Generally larger | Generally smaller |

| Modulator Potentiation | Can be more pronounced | Can be less pronounced |

This table represents generalized findings for benzamide-type AMPA receptor modulators and not specifically for this compound.

Nuclear Receptor Activation (e.g., PPAR-gamma)

While direct studies on this compound are limited, research on a structurally related compound, mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), which shares the 2-ethylhexyl side chain, provides insights into potential interactions with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). MEHP is a known activator of both PPARα and PPARγ. oup.com The activation of these nuclear receptors is crucial in regulating lipid metabolism and cellular differentiation. nih.gov

In transient transfection assays using COS-1 cells, MEHP has been shown to activate both mouse and human PPARγ. oup.com The potency of this activation, measured as the half-maximal effective concentration (EC50), varies between species. These findings suggest that the 2-ethylhexyl moiety present in this compound could potentially confer the ability to activate PPARγ. The table below presents the EC50 values for MEHP-induced activation of PPARγ.

| Species | Receptor | EC50 (µM) |

| Mouse | PPARγ | 10.1 |

| Human | PPARγ | 6.2 |

Data from a study on the analogue mono-(2-ethylhexyl) phthalate (MEHP). oup.com

Molecular Target Identification and Validation in Biochemical Assays

Specific biochemical assays to identify and validate the molecular targets of this compound are not extensively documented in publicly available research. However, studies on related aminobenzamide compounds can provide a framework for potential assays. For example, analogues of 4-aminobenzamide have been investigated for their ability to inhibit DNA methyltransferases (DNMTs) using fluorescence-based biochemical assays. Such assays are crucial for determining the inhibitory concentration (IC50) and validating the compound's effect on a specific molecular target.

Cellular Response Investigations (in vitro models)

In vitro studies investigating the cellular responses to this compound are not widely reported. However, research on compounds with similar structural features offers potential avenues of investigation.

For instance, the MEHP analogue, through its activation of PPARs, has been shown to induce adipogenesis in 3T3-L1 preadipocyte cell lines and affect gene expression in cultured rat ovarian granulosa cells. oup.comnih.gov In granulosa cells, MEHP was found to decrease the expression of aromatase, an enzyme crucial for estradiol (B170435) synthesis. nih.gov

Furthermore, other benzamide derivatives have been evaluated for their cytotoxic effects in various cancer cell lines. For example, a study on 4-amino-N-(2'-aminophenyl)-benzamide demonstrated growth-inhibiting efficacy in slowly proliferating rat tumors in vivo, while being less effective in rapidly growing tumors. nih.gov Another novel benzamide derivative, VKNG-2, was found to inhibit the ABCG2 transporter in colon cancer cell lines, thereby reversing multidrug resistance. nih.gov These examples highlight the diverse cellular responses that can be elicited by benzamide-containing compounds in different in vitro models.

Cellular Growth Inhibition and Proliferation Studies (e.g., cancer cell lines)

A variety of N-substituted benzamide analogues have been synthesized and evaluated for their antiproliferative activities against several cancer cell lines. These studies are crucial in identifying potential therapeutic candidates and understanding their spectrum of activity.

For instance, a series of novel N-substituted (indole or indazole) benzamides demonstrated moderate cytotoxicity against osteosarcoma (OS) cells. lcsciences.com One active compound from this series, 5d , was notable for its ability to inhibit the adhesion, migration, and invasion of OS cells in vitro. lcsciences.com

In another study, o-aminobenzamide derivatives were designed and synthesized based on the structures of known histone deacetylase (HDAC) inhibitors, MS-275 and SAHA. These compounds were evaluated for their anti-gastric cancer properties. Two compounds, F8 and T9 , were identified as having significant cytotoxicity against the HGC-27 gastric cancer cell line. nih.gov

Furthermore, a series of 2-substituted quinazolin-4(3H)-ones, which are cyclized derivatives of 2-aminobenzamides, were synthesized and tested against leukemia cell lines. Compounds 6 and 17 from this series showed potent cytotoxic effects against T-cell acute lymphoblastic leukemia (ALL) Jurkat cells and acute promyelocytic leukemia (APL) NB4 cells. acs.org

The antiproliferative activity of various benzamide analogues is summarized in the table below.

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference |

| 5d (N-substituted indole (B1671886) benzamide) | Osteosarcoma (OS) | Moderate cytotoxicity; inhibition of adhesion, migration, and invasion. | lcsciences.com |

| F8 (o-aminobenzamide derivative) | HGC-27 (Gastric Cancer) | IC50 = 0.28 µM | nih.gov |

| T9 (o-aminobenzamide derivative) | HGC-27 (Gastric Cancer) | IC50 = 1.84 µM | nih.gov |

| 6 (2-substituted quinazolin-4(3H)-one) | Jurkat (T-cell ALL), NB4 (APL) | Potent cytotoxic effects. | acs.org |

| 17 (2-substituted quinazolin-4(3H)-one) | Jurkat (T-cell ALL), NB4 (APL) | IC50 values below 5 µM in both cell types. | acs.org |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | CWR-22, PC-3, DU-145 (Prostate Cancer) | Significant anti-tumor activities with IC50s of 2.5, 2.5, and 6.5 µM, respectively. | nih.gov |

| 3,4,5-trihydroxy-N-hexyl benzamide (7) | HCT-116 (Colon Carcinoma) | IC50 value of 0.07 µM. | orientjchem.org |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Hepatocellular Carcinoma) | IC50 value of 1.30 µM. | nih.gov |

Apoptosis Induction and Cell Cycle Modulation

Several benzamide analogues have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and altering the normal progression of the cell cycle in cancer cells.

A study on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) revealed its ability to induce apoptosis in both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines. nih.gov The apoptotic effect was time-dependent, peaking at day 5 of treatment in PC-3 cells and at day 3 in DU-145 and CWR-22 cells. nih.gov Furthermore, NCDDNB was found to arrest the cell cycle in the G1 phase in these prostate cancer cell lines. nih.gov

Similarly, the o-aminobenzamide derivative F8 was found to induce apoptosis and cause cell cycle arrest in gastric cancer cells. nih.gov Another compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , a potent HDAC3 inhibitor, promoted apoptosis and caused G2/M phase arrest in HepG2 liver cancer cells. nih.gov

The effects of various benzamide analogues on apoptosis and the cell cycle are summarized below.

| Compound/Analogue | Cancer Cell Line(s) | Apoptosis Induction | Cell Cycle Arrest | Reference |

| NCDDNB | CWR-22, PC-3, DU-145 (Prostate Cancer) | Time-dependent induction of apoptosis. | G1 phase arrest. | nih.gov |

| F8 (o-aminobenzamide derivative) | Gastric Cancer Cells | Induction of apoptosis. | Cell cycle arrest. | nih.gov |

| FNA (HDAC3 inhibitor) | HepG2 (Hepatocellular Carcinoma) | Promotion of apoptosis. | G2/M phase arrest. | nih.gov |

| Compound 17 (2-substituted quinazolin-4(3H)-one) | Jurkat (T-cell ALL), NB4 (APL) | Effective induction of apoptosis in both cell lines. | Not specified. | acs.org |

| 2-amino-1,4-naphthoquinone-benzamide derivatives (5f and 5l) | Not specified | Increase in the Sub-G1 phase, indicative of apoptosis. | Dose-dependent increase in the percentage of sub-G1 cells. | d-nb.info |

Modulation of Gene Expression Profiles

The anticancer activity of benzamide analogues can also be attributed to their ability to modulate the expression of genes involved in critical cellular processes.

The benzamide derivative SGI-1027 and its analogues have been identified as potent inhibitors of DNA methyltransferases (DNMTs). nih.gov Inhibition of these enzymes can lead to the re-expression of tumor suppressor genes that have been silenced by DNA methylation. Specifically, analogues of SGI-1027 were shown to reactivate the expression of a reporter gene controlled by a methylated promoter in a leukemia cell line. nih.gov

In a study on N-substituted benzamides for the treatment of osteosarcoma, the active compound 5d was found to inhibit the migration ability of OS cells by modulating the expression of genes related to adhesion, migration, and invasion. lcsciences.com

Intracellular Signaling Pathway Perturbation

Benzamide derivatives can interfere with various intracellular signaling pathways that are often dysregulated in cancer.

One study on N-2-(Phenylamino) benzamide derivatives identified a compound, 1H-30 , that acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.gov This compound was shown to suppress the activation of the NF-κB signaling pathway in cancer cells, which is a key pathway involved in inflammation and cancer progression. nih.gov

Another novel benzamide derivative, VKNG-2 , was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter. nih.gov While it did not significantly alter the expression levels of ABCG2, PI3K p110β, or AKT proteins, its mechanism of action is believed to be through the direct inhibition of the ABCG2 efflux function. nih.gov

Structure Activity Relationship Sar and Structure Function Relationship Sfr Analyses

Correlating Structural Motifs with Biological/Biochemical Activity

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds. acs.org Derivatives have been identified as antagonists for dopamine (B1211576) receptors, inhibitors of enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), and agents with antimicrobial or anticancer properties. nih.govnih.govnih.govmdpi.com The specific activity is determined by the combination of substituents on the aromatic ring and the N-alkyl group.

The fundamental structural motifs of 4-Amino-N-(2-ethylhexyl)benzamide are:

The Benzamide Core : This consists of a benzene (B151609) ring attached to an amide group (-C(O)NH-). The amide bond's orientation and its ability to act as a hydrogen bond donor (N-H) and acceptor (C=O) are often critical for binding to biological targets. nih.govmdpi.com

The 4-Amino Group : An amino group (-NH2) positioned at the para-position of the benzene ring. This group significantly influences the electronic properties of the ring and provides an additional site for hydrogen bonding.

The N-(2-Ethylhexyl) Group : A bulky, branched alkyl chain attached to the amide nitrogen. This group primarily governs the compound's lipophilicity and steric profile, which are crucial for its pharmacokinetic and pharmacodynamic properties.

Research on analogous structures demonstrates that minor modifications to any of these motifs can lead to significant changes in biological activity. For instance, in a series of N-phenylbenzamides, electron-withdrawing substituents at the meta and para positions were found to enhance antischistosomal potency. nih.gov Similarly, studies on o-aminobenzamide derivatives as potential anti-gastric cancer agents showed that variations in the structure led to compounds with improved cytotoxicity and ability to induce apoptosis. nih.gov

Impact of Aromatic Ring Substitutions on Activity Profile

The position of the amino group on the benzamide ring is critical. The target compound, with its para-amino group, differs significantly from ortho- or meta-substituted analogs.

Para-Substitution (4-Amino) : A 4-amino group, as seen in the title compound, can participate in hydrogen bonding and significantly donate electron density into the aromatic ring via resonance. This electronic effect can influence the reactivity of the ring and the properties of the amide group. libretexts.org In studies of substituted benzamides as dopamine D4 receptor ligands, a polar substituent at the para- (4-) position was found to be critical for a specific structure-activity relationship. nih.gov

Ortho-Substitution (2-Amino) : 2-Aminobenzamide (anthranilamide) derivatives form a distinct class of compounds. The proximity of the amino and amide groups can lead to intramolecular hydrogen bonding, affecting the molecule's conformation and binding properties. mdpi.comacs.org These derivatives have been explored for various activities, including as antimicrobial and antileukemic agents. mdpi.comacs.org

Meta-Substitution (3-Amino) : A meta-amino group influences the ring's electronics primarily through an inductive effect. In some N-phenylbenzamide series, meta-substitution on the anilide portion was found to be important for potency. nih.gov

The following table illustrates how positional changes of substituents on the benzamide ring can impact biological activity in related compounds.

| Compound/Series | Substituent Position | Observed Effect on Activity | Reference |

| Substituted Benzamides | para (4-) and meta (5-) polar groups | Enhanced binding affinity to D4 dopamine receptor | nih.gov |

| N-Phenylbenzamides | meta (3-) nitro group on anilide ring | Increased antischistosomal activity compared to ortho | nih.gov |

| 2-Phenoxybenzamides | para (4-) amino group | Least active among tested compounds | mdpi.com |

| Quinazolin-4(3H)-ones (from 2-aminobenzamide) | Varied substituents | Compounds 6 and 17 showed potent cytotoxic effects against leukemia cells | acs.org |

This table is illustrative and shows general SAR trends for benzamide derivatives.

The electronic and steric properties of substituents profoundly affect a molecule's interaction with its target.

Steric Effects : The size and shape of substituents (steric hindrance) influence how a ligand can fit into a binding pocket. Bulky groups can either prevent binding if they clash with the receptor surface or enhance binding if they fit into a complementary hydrophobic pocket. ornl.gov In some catalytic reactions, ortho-substituted substrates show diminished yields due to steric hindrance compared to their meta and para counterparts. acs.org This principle applies directly to ligand-receptor interactions, where steric bulk can dictate binding orientation and affinity.

Role of the N-Alkyl Chain (2-Ethylhexyl) in Modulating Interactions

The N-alkyl substituent is a key modulator of a benzamide's physicochemical properties, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity. Alkylation is a common strategy in drug design to increase lipophilicity. nih.gov

Hydrophobicity : The 2-ethylhexyl group is a large, non-polar alkyl chain that significantly increases the hydrophobicity (or lipophilicity) of the molecule. nih.gov Hydrophobicity is a primary driving force for many biological phenomena, including protein folding and ligand-protein binding. nih.govnih.gov A higher lipophilicity, often measured as logP, can enhance a molecule's ability to cross cell membranes and access intracellular targets. However, excessive hydrophobicity can lead to poor solubility and non-specific binding. The branched nature of the 2-ethylhexyl group contributes to a specific hydrophobic profile that can be optimized for interaction with apolar pockets in a target protein. frontiersin.org

Ligand Efficiency (LE) : This metric relates the binding affinity of a molecule to its size (number of heavy atoms). While adding a large group like 2-ethylhexyl might increase binding affinity through hydrophobic interactions, it may decrease the ligand efficiency if the gain in affinity is not proportional to the increase in size. mdpi.com Optimizing the N-alkyl chain is therefore a balance between achieving sufficient potency and maintaining good drug-like properties. Studies on antimicrobial peptide mimics have shown that engineering the alkyl chain is critical for modulating performance. nih.gov

The table below shows how varying the N-alkyl group affects receptor binding in a series of D3-selective antagonists, illustrating the importance of this moiety.

| Compound | N-Alkyl Substituent | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D3/D2 Selectivity |

| 9a | Ethyl | 0.8 ± 0.2 | 31.9 ± 12.2 | 40 |

| 20a | Propyl | 1.1 ± 0.2 | 24.3 ± 4.2 | 22 |

| 20b | Allyl | 2.5 ± 0.4 | 59.8 ± 11.0 | 24 |

| 20c | 4-Fluorobenzyl | 118.2 ± 38.0 | 382.4 ± 110.1 | 3 |

Data from a study on bitopic ligands for D3-selective antagonists, demonstrating SAR for the N-alkyl group. nih.gov

Conformational Flexibility : The 2-ethylhexyl chain is not a rigid structure. Rotation around its single bonds allows it to adopt multiple conformations. This flexibility can be advantageous, enabling the molecule to adapt its shape to fit optimally within a binding site—a concept known as "induced fit". nih.govosu.edu However, too much flexibility can be entropically unfavorable, as the molecule must "freeze" into a single conformation upon binding, which carries an energetic cost. The branched structure of the 2-ethylhexyl group provides a unique balance of bulk and flexibility compared to a straight-chain octyl group.

Binding Affinity : The ultimate goal of optimizing molecular structure is to achieve high binding affinity and selectivity for the desired target. The hydrophobicity and conformational flexibility of the N-alkyl chain are both crucial contributors. The chain can engage in favorable hydrophobic interactions within the target's binding pocket, while its ability to adopt the correct conformation ensures a snug fit. rsc.org Studies on the hydration dynamics of amides show that the size and bulk of the N-alkyl group significantly influence the surrounding water structure, which can in turn affect the energetics of binding. nih.gov

Designing Focused Libraries for SAR/SFR Elucidation

To systematically explore the SAR and SFR of a lead compound like this compound, the design and synthesis of a focused chemical library are paramount. A focused library is a collection of compounds designed to interact with a specific biological target or a family of related targets. nih.gov The design of such a library is a strategic process that leverages computational and medicinal chemistry principles to maximize the information obtained from a limited number of compounds. researchgate.net

The design process for a focused library around the this compound scaffold would typically involve several key steps:

Scaffold Selection and Analysis: The 4-aminobenzamide (B1265587) core would be identified as the central scaffold. Its key chemical features, such as hydrogen bond donors and acceptors, aromatic ring, and points of diversification, would be analyzed.

Identification of Diversification Points: As mentioned in the SAR/SFR section, the primary points for introducing diversity would be the 4-amino group, the benzene ring, and the N-alkyl substituent.

Building Block Selection: A carefully chosen set of building blocks would be selected to introduce a range of physicochemical properties at each diversification point. For example, to explore the N-alkyl position, a variety of primary and secondary amines with different chain lengths, branching, and cyclic structures could be utilized. For the aromatic ring, a selection of substituted 4-aminobenzoic acids could be employed.

Virtual Library Generation and Filtering: Using computational tools, a large virtual library of potential compounds can be generated by combining the selected building blocks with the core scaffold. This virtual library would then be filtered based on various criteria, such as calculated physicochemical properties (e.g., molecular weight, lipophilicity), drug-likeness rules (e.g., Lipinski's rule of five), and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

Diversity and Focus Analysis: The filtered virtual library would be analyzed to ensure both diversity within the selected property space and focus on the intended biological target space. This ensures that the synthesized compounds provide a broad yet relevant exploration of the chemical space.

Illustrative Data for a Focused Library Design

The following tables provide a hypothetical example of how a focused library for SAR elucidation of this compound might be designed. It is crucial to note that the biological activity data presented in these tables is purely illustrative and not based on actual experimental results for this specific compound.

Table 1: Hypothetical SAR of Modifications at the N-Alkyl Position

| Compound ID | N-Substituent | Predicted Lipophilicity (cLogP) | Hypothetical Biological Activity (IC50, µM) |

| Parent | 2-Ethylhexyl | 3.8 | 5.2 |

| Analog-1 | n-Hexyl | 3.5 | 8.1 |

| Analog-2 | Cyclohexylmethyl | 3.2 | 6.5 |

| Analog-3 | Benzyl | 2.9 | 12.4 |

| Analog-4 | 4-Chlorobenzyl | 3.6 | 9.8 |

| Analog-5 | (R)-1-Phenylethyl | 3.1 | 4.9 |

| Analog-6 | (S)-1-Phenylethyl | 3.1 | 15.3 |

This hypothetical data suggests that a branched alkyl group at the N-position might be favorable for activity and that stereochemistry could play a significant role.

Table 2: Hypothetical SAR of Modifications on the Phenyl Ring

| Compound ID | Substitution at C4 | Substitution at C2/C3/C5/C6 | Predicted pKa of Amino Group | Hypothetical Biological Activity (IC50, µM) |

| Parent | -NH2 | None | 4.5 | 5.2 |

| Analog-7 | -OH | None | 10.2 | > 50 |

| Analog-8 | -NO2 | None | 1.0 | 25.6 |

| Analog-9 | -NH2 | 2-Fluoro | 4.2 | 3.1 |

| Analog-10 | -NH2 | 3-Chloro | 3.9 | 7.8 |

| Analog-11 | -NHCOCH3 | None | N/A | 18.9 |

This illustrative table indicates that the 4-amino group is likely crucial for activity and that small, electron-withdrawing substituents at other positions on the ring could enhance potency.

By synthesizing and testing a focused library designed with these principles, researchers could systematically unravel the key structural features required for the biological activity of this compound and its analogs, paving the way for the development of more potent and selective compounds.

Exploration of Biological Activities in Controlled Non Human Systems in Vitro and Cellular Models

Antimicrobial Activity Studies (in vitro)

The antimicrobial potential of 4-Amino-N-(2-ethylhexyl)benzamide and its derivatives has been a subject of investigation to determine their efficacy against various pathogenic microorganisms. In vitro studies are crucial in defining the spectrum of activity and potency of new antimicrobial agents.

Antibacterial Spectrum and Potency

While specific studies on the antibacterial spectrum of this compound are limited, research on related N-substituted 4-aminobenzamide (B1265587) derivatives provides some insights. A series of 4-aminobenzamide derivatives of Schiff bases were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. isca.me Among the screened compounds, some derivatives exhibited lower inhibition activity against Staphylococcus aureus and Escherichia coli. isca.me Another study on benzamide (B126) derivatives reported that some compounds showed good antibacterial activities against Bacillus subtilis and E. coli, with minimum inhibitory concentrations (MICs) in the lower µg/mL range. nanobioletters.com The general class of benzamide derivatives has been recognized for a wide range of pharmacological effects, including antibacterial properties. nanobioletters.com However, the specific activity and spectrum of this compound itself remain to be fully elucidated.

Antifungal Efficacy

The antifungal properties of aminobenzamide derivatives have also been explored. A new aminobenzamide derivative, fusaribenzamide A, isolated from an endophytic fungus, demonstrated significant antifungal activity against Candida albicans. nih.gov Generally, amide derivatives of benzoic acids are known to possess a wide range of pharmacological effects, including antifungal activities. nanobioletters.com The structural characteristics of N-substituted benzamides can influence their antifungal potential. For instance, certain 2-aminobenzamide derivatives have shown excellent antifungal activity against Aspergillus fumigatus, in some cases more potent than the standard drug Clotrimazole. nih.gov Further investigation is required to specifically determine the antifungal efficacy of this compound against a broad panel of fungal pathogens.

Anti-Inflammatory Potential (cellular assays)

Inflammation is a complex biological response, and the modulation of its key pathways is a target for many therapeutic agents. The anti-inflammatory potential of benzamide derivatives is an active area of research.

Cytokine Modulation